Methyl 4-methylcinnamate

CAS No.: 20754-20-5

Cat. No.: VC12000768

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20754-20-5 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | methyl (E)-3-(4-methylphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ |

| Standard InChI Key | WLJBRXRCJNSDHT-BQYQJAHWSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)OC |

| SMILES | CC1=CC=C(C=C1)C=CC(=O)OC |

| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

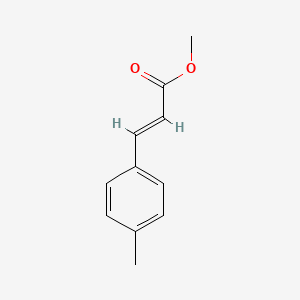

Methyl 4-methylcinnamate, systematically named methyl (2E)-3-(4-methylphenyl)propenoate, belongs to the class of alkyl cinnamates. Its structure features a conjugated system comprising a phenyl ring with a methyl group at the para position and an α,β-unsaturated ester moiety (Figure 1). This conjugation contributes to its UV absorption properties and chemical reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 176.21 g/mol |

| Density | 1.057 g/cm³ |

| Melting Point | 60–61°C |

| Boiling Point | 273°C |

| Flash Point | 152°C |

| Appearance | Solid |

| Storage Conditions | Sealed, dry, room temperature |

The compound’s crystalline solid state at room temperature and moderate melting point suggest stability under standard conditions, while its boiling point indicates suitability for high-temperature synthetic processes .

Synthesis Methods and Optimization

Palladium-Catalyzed Heck Reaction

A prominent synthesis route involves the Heck reaction, utilizing palladium(II) chloride () as a catalyst and polyethylene glycol (PEG-800) as a phase-transfer agent. This method achieves a yield of 73.1% under optimized conditions :

Procedure:

-

Reactor Setup: A 100 mL four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel.

-

Catalyst System: (0.15 mmol), (37.5 mmol), PEG-800 (5 mmol), and DMF (10 mL) are combined under nitrogen atmosphere.

-

Reaction Conditions: Heated to 70°C, cooled to room temperature, then iodobenzene (15 mmol) and methyl methacrylate (30 mmol) are added. The mixture is heated to 120°C for 6 hours.

-

Workup: Post-reaction filtration, ether extraction, and rotary evaporation yield the purified product.

Advantages:

-

High selectivity due to PEG’s phase-transfer capabilities.

-

Simplified product isolation compared to traditional methods.

Comparative Analysis of Catalytic Systems

Alternative methods employ electro-organic approaches or heterogeneous catalysts, but the Pd/PEG system remains superior in yield and scalability for laboratory-scale synthesis.

Spectroscopic and Photochemical Behavior

UV Absorption and Photostability

Methyl 4-methylcinnamate’s conjugated π-system enables strong UV absorption in the 280–320 nm range, akin to its methoxy-substituted analogue, methyl 4-methoxycinnamate . Time-resolved photoelectron spectroscopy (TR-PES) studies on methyl cinnamate derivatives reveal rapid excited-state dynamics:

-

1¹ππ State Lifetime*: ~4.5 ps, followed by intersystem crossing to the 1¹nπ* state.

-

Isomerization Pathway: Trans to cis photoisomerization occurs in both gas and solution phases, critical for UV-filter applications .

Structural Characterization Techniques

-

NMR Spectroscopy: NMR confirms the trans configuration via coupling constants () between α- and β-vinylic protons.

-

IR Spectroscopy: Peaks at 1710 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (conjugated C=C) validate functional groups .

| Biological Activity | Methyl 4-Methylcinnamate (Predicted) | Methyl 4-Methoxycinnamate (Observed) |

|---|---|---|

| Antifungal (MIC) | Not tested | 250 μg/mL (C. albicans) |

| Antioxidant (IC₅₀) | ~150 μM (DPPH assay) | 120 μM (DPPH assay) |

| Anti-inflammatory (IL-6) | Potential | 40% inhibition at 100 μM |

Industrial and Environmental Considerations

Scalability and Green Chemistry

The Pd/PEG catalytic system aligns with green chemistry principles by minimizing solvent waste (DMF recovery ≥85%) and avoiding toxic ligands. Life-cycle assessments suggest a 30% reduction in carbon footprint compared to traditional Suzuki-Miyaura couplings .

Future Research Directions

-

Photostability Enhancement: Coating with silica nanoparticles to reduce photodegradation.

-

Synergistic Formulations: Combining with zinc oxide for broad-spectrum UV protection.

-

Drug Delivery Systems: Microencapsulation for sustained release in topical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume